1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde
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Overview
Description
1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde is a heterocyclic compound with the molecular formula C5H7N3O It is a member of the triazole family, characterized by a five-membered ring containing three nitrogen atoms
Mechanism of Action
Target of Action
It is known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes .
Mode of Action
The mode of action of 1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde involves the interaction of the compound with its targets. The N1 and N2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of the enzyme . This binding can lead to changes in the enzyme’s activity, potentially influencing various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: This reaction typically uses azides and alkynes as starting materials, with copper(I) salts as catalysts .
Industrial Production Methods: Industrial production of 1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde often involves scalable and efficient synthetic routes. The use of continuous flow reactors and automated synthesis platforms can enhance the yield and purity of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted triazoles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted triazoles.
Scientific Research Applications
1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.
Industry: The compound is used in the production of specialty chemicals and materials
Comparison with Similar Compounds
- 1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde
- 1-Phenyl-1H-1,2,3-triazole-4-carbaldehyde
- 1-(4-Chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde
Uniqueness: 1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical reactivity and biological activity. The presence of the ethyl group at the 1-position and the aldehyde group at the 5-position allows for versatile chemical modifications and interactions with biological targets .
Properties
IUPAC Name |
3-ethyltriazole-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-2-8-5(4-9)3-6-7-8/h3-4H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVRKCRXASJKOHP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CN=N1)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1393540-46-9 |
Source
|
Record name | 1-ethyl-1H-1,2,3-triazole-5-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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